molecular formula C19H13FN2O2S B300615 (5E)-3-[(4-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-[(4-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300615
M. Wt: 352.4 g/mol
InChI Key: RYKZCHHZRKJSMN-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(4-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, commonly known as FIT-039, is a thiazolidinedione derivative that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

FIT-039 exerts its anti-cancer effects by inhibiting the activity of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. By inhibiting CK2 activity, FIT-039 can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
FIT-039 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, FIT-039 has been shown to have anti-inflammatory properties. Specifically, FIT-039 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli.

Advantages and Limitations for Lab Experiments

FIT-039 has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. Additionally, FIT-039 has been shown to be stable in various solvents, making it easy to use in in vitro experiments. However, one limitation of FIT-039 is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on FIT-039. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of FIT-039. Additionally, further studies are needed to determine the optimal dosage and administration route for FIT-039 in cancer therapy. Finally, research is needed to determine the potential use of FIT-039 in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
FIT-039 is a thiazolidinedione derivative that has shown promising results in scientific research for its potential use in cancer treatment. Its ability to inhibit CK2 activity and induce apoptosis in cancer cells makes it a promising target for cancer therapy. Further research is needed to determine the optimal use of FIT-039 in cancer therapy and its potential use in other diseases.

Synthesis Methods

FIT-039 can be synthesized through a multi-step process involving the condensation of 4-fluorobenzylamine with indole-3-carboxaldehyde, followed by cyclization with thiazolidine-2,4-dione. The final product is obtained through purification and recrystallization.

Scientific Research Applications

FIT-039 has been studied extensively for its potential use in cancer treatment. Research has shown that FIT-039 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Specifically, FIT-039 has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells.

properties

Product Name

(5E)-3-[(4-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-7-5-12(6-8-14)11-22-18(23)17(25-19(22)24)9-13-10-21-16-4-2-1-3-15(13)16/h1-10,21H,11H2/b17-9+

InChI Key

RYKZCHHZRKJSMN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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